Product packaging for 4-[(4-Nitrophenyl)methoxy]benzonitrile(Cat. No.:)

4-[(4-Nitrophenyl)methoxy]benzonitrile

Cat. No.: B4200049
M. Wt: 254.24 g/mol
InChI Key: UXTYLFFTVUASMN-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)methoxy]benzonitrile is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-nitrobenzyl)oxy]benzonitrile is 254.06914219 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O3 B4200049 4-[(4-Nitrophenyl)methoxy]benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)16(17)18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTYLFFTVUASMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Framework and Functional Group Analysis for Research Context

The molecular architecture of 4-[(4-Nitrophenyl)methoxy]benzonitrile is characterized by a central ether linkage connecting a benzonitrile (B105546) and a 4-nitrophenyl group. This arrangement of atoms and functional groups dictates its chemical behavior and potential applications in various research domains.

Structural Component Functional Group Key Characteristics
Benzonitrile MoietyNitrile (-C≡N)Strong electron-withdrawing group, can participate in π–π stacking interactions. nih.gov
Aromatic RingProvides a scaffold for functionalization and influences electronic properties.
Nitrophenyl MoietyNitro (-NO2)Potent electron-withdrawing group, enhances electrophilicity of the aromatic ring.
Aromatic RingCan be involved in various chemical transformations. wiley.comresearchgate.net
Ether LinkageMethoxy (-O-CH2-)Connects the two aromatic rings, provides flexibility to the molecule.

The interplay between the electron-withdrawing nature of both the nitrile and nitro groups significantly influences the electron density distribution across the entire molecule. This electronic profile is a key determinant of its reactivity in synthetic transformations and its potential for interaction with biological targets.

Advanced Synthetic Methodologies and Strategic Approaches for the Chemical Compound

Elucidation of Classical and Modern Synthetic Pathways

The construction of 4-[(4-Nitrophenyl)methoxy]benzonitrile can be dissected into key bond-forming events. The primary disconnection lies at the ether oxygen, suggesting a Williamson-like ether synthesis. Alternatively, strategies involving the formation of the carbon-nitrogen triple bond or the coupling of the two aromatic rings can be envisioned.

Carbon-Oxygen Bond Formation Strategies

The most direct and widely employed method for synthesizing this compound involves the formation of the ether linkage between a 4-cyanophenol derivative and a 4-nitrobenzyl halide. This is a classical Williamson ether synthesis, a type of nucleophilic substitution reaction.

In a typical procedure, 4-cyanophenol is deprotonated with a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide or chloride, displacing the halide and forming the desired ether.

Reaction Scheme:

HO-C₆H₄-CN + Br-CH₂-C₆H₄-NO₂ + Base → NC-C₆H₄-O-CH₂-C₆H₄-NO₂ + Base·HBr

Common bases used for this transformation include potassium carbonate, sodium hydride, and potassium tert-butoxide. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone (B3395972) being preferred to facilitate the reaction.

Reactant 1Reactant 2BaseSolventProduct
4-Cyanophenol4-Nitrobenzyl bromidePotassium CarbonateDMFThis compound
4-Cyanophenol4-Nitrobenzyl chlorideSodium HydrideAcetonitrileThis compound

This method is favored for its reliability and the ready availability of the starting materials.

Nitrile Group Introduction and Modification Techniques

An alternative synthetic strategy involves introducing the nitrile group at a later stage of the synthesis. This can be achieved through various methods, with the Sandmeyer reaction and the dehydration of an amide being prominent examples.

The Sandmeyer reaction provides a pathway to introduce a nitrile group onto an aromatic ring. wikipedia.org This would involve the diazotization of a precursor aniline (B41778), such as 4-[(4-nitrophenyl)methoxy]aniline, followed by treatment with a cyanide salt, typically copper(I) cyanide.

Another classical method is the dehydration of a primary amide . ebsco.com In this approach, 4-[(4-nitrophenyl)methoxy]benzamide would be treated with a dehydrating agent like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or cyanuric chloride to yield the corresponding nitrile. ebsco.comyoutube.com

PrecursorReagent(s)Reaction TypeProduct
4-[(4-Nitrophenyl)methoxy]aniline1. NaNO₂, HCl2. CuCNSandmeyer ReactionThis compound
4-[(4-Nitrophenyl)methoxy]benzamideP₂O₅ or SOCl₂DehydrationThis compound

The synthesis of the amide precursor can be accomplished by reacting 4-[(4-nitrophenyl)methoxy]benzoic acid with ammonia (B1221849) or by the hydrolysis of the nitrile under controlled conditions.

Aromatic Coupling Reactions and Their Variants

Cross-coupling reactions offer powerful tools for the construction of the biaryl ether core of the target molecule, although they are less direct for this specific ether linkage.

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could theoretically involve the coupling of 4-bromobenzonitrile (B114466) with 4-nitrobenzyl alcohol or 4-chloronitrobenzene with 4-(hydroxymethyl)benzonitrile.

Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with various ligands, which can facilitate the reaction under milder conditions. wikipedia.orgmdpi.comsemanticscholar.org Nanoparticle copper catalysts have also been explored to improve efficiency. mdpi.comsemanticscholar.org

Hypothetical Ullmann Condensation:

Br-C₆H₄-CN + HO-CH₂-C₆H₄-NO₂ --(Cu catalyst)--> NC-C₆H₄-O-CH₂-C₆H₄-NO₂

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. nih.govorganic-chemistry.orgwikipedia.org While primarily used for carbon-carbon bond formation to create biaryl systems, its principles can be adapted. nih.govwikipedia.org A direct application for the ether linkage in this compound is not typical. However, a multi-step synthesis could employ a Stille coupling to construct a related biaryl precursor which is then chemically modified to form the ether bridge. The reaction is valued for its tolerance of a wide range of functional groups. nih.gov

Development of Novel and Efficient Synthetic Protocols

Research continues to focus on developing more efficient, environmentally friendly, and scalable synthetic routes. For the synthesis of nitriles, one-pot methods starting from aldehydes are gaining traction. For instance, the conversion of an aldehyde to a nitrile can be achieved via an oxime intermediate, which is then dehydrated in the same reaction vessel. google.com A method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) through a one-pot oximation and dehydration has been reported with high yields. google.com A similar strategy could be adapted for precursors to this compound.

Furthermore, advancements in catalysis, such as the use of iron and phenol co-catalysis for the rapid synthesis of nitriles from aldehyde oxime esters under mild conditions, present opportunities for optimizing the synthesis of complex nitriles. researchgate.net These modern approaches aim to reduce reaction times, improve yields, and minimize waste, aligning with the principles of green chemistry.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, which can be conceptually formed via a Williamson ether synthesis from 4-cyanophenol and 4-nitrobenzyl halide, several green chemistry approaches can be employed to enhance the environmental profile of the reaction.

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Grinding techniques, a form of mechanochemistry, can be particularly effective for solid-state reactions.

The synthesis of diaryl ethers has been achieved under solvent-free conditions, often with microwave assistance or the use of solid supports like KF/Alumina. researchgate.net For the synthesis of this compound, a solvent-free approach would involve the grinding of 4-cyanophenol, 4-nitrobenzyl halide, and a solid base. A potential advantage of this method is the high concentration of reactants, which can lead to shorter reaction times and increased yields. A catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines has been successfully developed using grinding-induced domino multicomponent reactions, highlighting the potential of this technique for complex molecule synthesis. rsc.org

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis

FeatureSolvent-Free GrindingConventional Solution-Phase
Solvent None or minimalRequired (e.g., DMF, Acetonitrile)
Temperature Often ambientOften elevated
Work-up Simple filtrationExtraction and solvent removal
Waste ReducedSignificant solvent waste
Efficiency Potentially higherCan be limited by solubility

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly reduced reaction times. sacredheart.edu The application of microwave irradiation to the Williamson ether synthesis is well-documented and presents a greener alternative to conventional heating methods. researchgate.netorgchemres.orgsid.ir

In the context of synthesizing this compound, a microwave-assisted approach would involve subjecting a mixture of 4-cyanophenol, 4-nitrobenzyl halide, and a base to microwave irradiation. sid.ir This technique can be performed with or without a solvent. orgchemres.orgsid.ir The rapid and uniform heating provided by microwaves can overcome the activation energy barrier of the reaction more efficiently than conventional heating, leading to a significant rate enhancement. sacredheart.edunumberanalytics.com An efficient microwave-assisted, ligand-free, and catalyst-free coupling of various nitroarenes and phenols has been reported to produce nonsymmetrical diaryl ethers, demonstrating the feasibility of this approach for similar structures. organic-chemistry.org

Table 2: Microwave-Assisted Williamson Ether Synthesis Parameters

ParameterTypical ConditionsReference
Power 100-300 W researchgate.net
Temperature 80-150 °C sid.irresearchgate.net
Time 5-75 minutes sid.irorganic-chemistry.org
Solvent DMF, NMP, or solvent-free sid.irorganic-chemistry.org
Base K2CO3, Cs2CO3 sid.iracs.org

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. For the synthesis of this compound, catalyst design can focus on enhancing the efficiency of the Williamson ether synthesis.

Phase-transfer catalysis (PTC) is a particularly green technique as it allows for reactions between reactants in immiscible phases, often eliminating the need for expensive and hazardous organic solvents. fzgxjckxxb.comdalalinstitute.com In the synthesis of the target ether, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the 4-cyanophenoxide anion from an aqueous or solid phase to an organic phase containing the 4-nitrobenzyl halide. crdeepjournal.org This approach offers mild reaction conditions, simple work-up procedures, and is highly applicable on an industrial scale. fzgxjckxxb.comcrdeepjournal.org

Furthermore, the design of recyclable catalysts is a key aspect of sustainable processes. For related diaryl ether syntheses, recyclable copper-based catalysts have been developed. rsc.org While the Williamson synthesis of the target compound is not a direct C-O coupling of two aryl groups, the principles of using supported or easily separable catalysts to facilitate the reaction and simplify purification are transferable.

One-Pot and Multicomponent Reaction Methodologies

A hypothetical one-pot synthesis of this compound could be envisioned starting from precursors that generate the reactants in situ. For instance, a one-pot procedure could involve the in-situ formation of 4-nitrobenzyl halide from 4-nitrobenzyl alcohol, followed by the addition of 4-cyanophenol and a base in the same reaction vessel. One-pot syntheses of diaryl ethers from diaryliodonium salts and phenols have been reported, showcasing the feasibility of combining multiple steps into a single operation. researchgate.netnih.gov

Multicomponent reactions leading to highly functionalized benzonitrile (B105546) derivatives have also been developed. While a direct MCR for the target molecule is not explicitly reported, the principles of MCRs, such as the domino reaction for the synthesis of 1,4-dihydropyridines, suggest that with appropriate starting materials, a convergent synthesis could be designed. rsc.org

Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for further chemical modification, including the aromatic rings, the nitro group, and the benzonitrile moiety. Strategic derivatization can lead to a diverse range of compounds with potentially interesting properties.

The benzonitrile group is a versatile functional group that can be transformed into various other functionalities. A key challenge in the derivatization of this compound is the selective modification of the nitrile in the presence of the nitro group.

One common transformation of nitriles is their hydrolysis to amides or carboxylic acids. The selective hydrolysis of the nitrile group to the corresponding amide, to yield 4-[(4-Nitrophenyl)methoxy]benzamide, can be achieved under basic conditions, for example, using sodium hydroxide (B78521) as a catalyst. core.ac.uk It is crucial to control the reaction conditions to prevent further hydrolysis to the carboxylic acid. core.ac.ukresearchgate.netyoutube.com Conversely, complete hydrolysis to 4-[(4-Nitrophenyl)methoxy]benzoic acid can be achieved under more forcing acidic or basic conditions. youtube.comyoutube.com

Another important transformation is the reduction of the nitrile to a primary amine. However, the presence of the nitro group complicates this, as many reducing agents will also reduce the nitro group. The selective reduction of aromatic nitro groups in the presence of nitriles is a well-established transformation, often using reagents like SnCl₂·2H₂O. stackexchange.comechemi.com This would lead to the formation of 4-[(4-aminophenyl)methoxy]benzonitrile. Achieving the reverse, the selective reduction of the nitrile to an aminomethyl group while leaving the nitro group intact, is a significant synthetic challenge. calvin.educalvin.edu This would require carefully chosen reagents and reaction conditions, potentially involving aprotic nitrile activators like Lewis acids in combination with a borohydride (B1222165) source. calvin.educalvin.edu

Table 3: Potential Selective Transformations of this compound

Reagent/ConditionsMoiety TargetedProductReference
NaOH, controlled conditionsBenzonitrile4-[(4-Nitrophenyl)methoxy]benzamide core.ac.uk
H₃O⁺ or OH⁻, heatBenzonitrile4-[(4-Nitrophenyl)methoxy]benzoic acid youtube.comyoutube.com
SnCl₂·2H₂ONitro4-[(4-Aminophenyl)methoxy]benzonitrile stackexchange.comechemi.com
Lewis Acid + BorohydrideBenzonitrile (potential)4-[(4-Nitrophenyl)methoxy]benzylamine calvin.educalvin.edu

Transformations Involving the Nitrophenyl Group

The nitrophenyl group within this compound is a versatile functional handle, amenable to a variety of chemical transformations that are crucial for modifying the compound's properties and for its use as a synthetic intermediate. The most fundamental of these transformations is the reduction of the nitro group to an amine, which opens up a vast landscape of subsequent chemical modifications.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, with numerous methods developed to achieve high efficiency and chemoselectivity. acs.org The choice of reagent is critical as it must be compatible with other functional groups in the molecule, namely the ether linkage and the nitrile group. Catalytic hydrogenation is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While powerful, these conditions can sometimes lead to the cleavage of benzyl (B1604629) ethers, a reaction known as hydrogenolysis. youtube.comyoutube.com

Alternative methods that offer greater chemoselectivity under milder conditions are often preferred. These include the use of metals in acidic media, such as iron in acetic acid or zinc in acetic acid, which provide a gentle means of reducing nitro groups while preserving other sensitive functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl2) is another classic reagent that effectively reduces aromatic nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.com Furthermore, organocatalytic approaches have emerged, for instance, using a supported quinolyl-methanol in the presence of sodium borohydride (NaBH4), which can reduce nitroarenes, sometimes leading to condensation products like azo or hydrazo derivatives depending on the reaction conditions. nih.gov

These transformations convert the electron-withdrawing nitro group into a versatile amino group, which can then be used for a wide array of further synthetic elaborations, such as diazotization, acylation, and alkylation, thereby enabling the generation of a diverse library of derivatives from the parent compound.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups This table presents a summary of common reagents used for the reduction of aromatic nitro groups to primary amines, applicable to the nitrophenyl moiety of this compound.

Reagent/CatalystConditionsKey Features
H₂/Pd-C Hydrogen gas, Palladium on CarbonHighly efficient; may also cleave the benzyl ether linkage. commonorganicchemistry.com
H₂/Raney Ni Hydrogen gas, Raney NickelEffective for nitro reduction; can be an alternative to Pd/C. commonorganicchemistry.com
Fe/CH₃COOH Iron powder in acetic acidMild and chemoselective method. commonorganicchemistry.com
Zn/CH₃COOH Zinc powder in acetic acidMild conditions, suitable for preserving other functional groups. commonorganicchemistry.com
SnCl₂ Tin(II) chloride in a suitable solventA classic, mild method for selective nitro group reduction. commonorganicchemistry.com
NaBH₄/Organocatalyst Sodium borohydride with a catalystCan lead to amines or condensation products (azo/hydrazo derivatives). nih.gov

Tailoring Alkoxy Linkages for Specific Research Applications

The alkoxy linkage in this compound is a p-nitrobenzyl ether. This structural feature is not merely a passive linker; it is a key modifiable site that can be strategically tailored for various research applications, particularly in medicinal chemistry and the synthesis of complex molecules. acs.org The cleavage of this ether bond to unmask the phenolic hydroxyl group is a primary transformation, enabling the release of a parent molecule or allowing for the introduction of new functionalities.

Benzyl ethers are a widely used protecting group for alcohols because they are stable under many reaction conditions but can be removed selectively. organic-chemistry.orgorganic-chemistry.org A principal method for their cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which reductively cleaves the carbon-oxygen bond to yield an alcohol and toluene (B28343). youtube.comyoutube.com This method is particularly mild and efficient.

However, ether cleavage can also be accomplished under acidic conditions using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide. masterorganicchemistry.com For aryl alkyl ethers, this cleavage consistently produces a phenol and an alkyl halide, as the aromatic C-O bond is resistant to cleavage. libretexts.org

The presence of the nitro group on the benzyl moiety offers specific cleavage pathways. A protocol utilizing 20% aqueous sodium hydroxide in methanol (B129727) at elevated temperatures has been shown to effectively cleave p-nitrobenzyl ethers. nih.gov This provides an alternative to hydrogenation or strongly acidic methods, which might not be compatible with other functional groups in a complex molecule. The ability to selectively cleave this ether linkage allows chemists to use the 4-(cyanophenyl)methanol core in multi-step syntheses, revealing the hydroxyl group at a strategic point for further derivatization or to reveal the final active compound. This strategic unmasking is a cornerstone of prodrug design and the synthesis of complex natural products. chemistrysteps.com

Table 2: Key Cleavage Strategies for the Benzyl Ether Linkage This table outlines common methods for the cleavage of benzyl ethers, a reaction applicable to the alkoxy linkage in this compound.

MethodReagentsProducts from Target CompoundNotes
Catalytic Hydrogenolysis H₂ gas, Pd/C4-Hydroxybenzonitrile + p-NitrotolueneMild and highly efficient; simultaneously reduces the nitro group. youtube.comyoutube.com
Acidic Cleavage HBr or HI (strong acid)4-Hydroxybenzonitrile + 4-Nitrobenzyl bromide/iodideA common method for ether cleavage; reaction proceeds via Sₙ1 or Sₙ2 mechanism. libretexts.orgchemistrysteps.com
Base-Induced Cleavage aq. NaOH, Methanol, 75 °C4-Hydroxybenzonitrile + 4-Nitrobenzoic acid (via oxidation)Specific for o- and p-nitrobenzyl ethers; offers an alternative to hydrogenation. nih.gov
Lewis Acid Cleavage BCl₃·SMe₂4-Hydroxybenzonitrile + Benzyl-derived productsMild method that can be selective in the presence of other protecting groups. organic-chemistry.org

Fundamental Chemical Reactivity and Mechanistic Investigations of the Chemical Compound

Exploration of Reaction Mechanisms

The reactivity of 4-[(4-Nitrophenyl)methoxy]benzonitrile can be dissected by considering the likely transformations it will undergo, including nucleophilic substitutions, electrophilic aromatic substitutions, and radical reactions.

Nucleophilic Substitution Pathways

The most probable site for nucleophilic attack on this compound is the benzylic carbon of the p-nitrobenzyl group, leading to the cleavage of the ether bond. wikipedia.orgpressbooks.pub This reaction is a classic example of ether cleavage, typically requiring strong acids like HBr or HI to proceed. pressbooks.pubfiveable.me The mechanism of this cleavage can follow either an SN1 or SN2 pathway, depending on the reaction conditions and the stability of the potential carbocation intermediate. wikipedia.orgpressbooks.pubfiveable.me

The p-nitrobenzyl group, being a secondary benzylic system, can form a resonance-stabilized carbocation. The presence of the nitro group, a strong electron-withdrawing group, would typically destabilize an adjacent carbocation. However, the benzylic position itself offers significant stabilization through resonance with the phenyl ring. Therefore, under strongly acidic conditions that favor carbocation formation, an SN1 mechanism is plausible. pressbooks.pubfiveable.me In this pathway, the ether oxygen is first protonated by the strong acid, creating a good leaving group (4-cyanophenol). youtube.com Subsequent departure of this leaving group generates a p-nitrobenzyl carbocation, which is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻).

Conversely, under conditions with a high concentration of a strong nucleophile, an SN2 pathway becomes competitive. masterorganicchemistry.com In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the C-O bond breaks. masterorganicchemistry.com Given that the benzylic carbon is relatively unhindered, SN2 reactions are a viable pathway for the cleavage of benzyl (B1604629) ethers. youtube.com The choice between SN1 and SN2 is a delicate balance of factors including acid strength, nucleophile concentration, and solvent polarity. wikipedia.org

A potential outcome of the nucleophilic cleavage is the formation of 4-cyanophenol and p-nitrobenzyl halide.

Table 1: Predicted Products of Nucleophilic Ether Cleavage

Reactants Conditions Probable Mechanism Products
This compound + HBr (conc.) Protic solvent, heat SN1 / SN2 4-Cyanophenol, 4-Nitrobenzyl bromide

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on this compound involves the attack of an electrophile on one of the two benzene (B151609) rings. The directing effects of the existing substituents determine the position of the incoming electrophile. youtube.com

The two aromatic rings present different reactivity profiles:

The Benzonitrile (B105546) Ring: The cyanophenyl ether portion of the molecule contains two substituents on the same ring: the nitrile group (-CN) and the p-nitrobenzyloxy group (-OCH2Ar'). The nitrile group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. youtube.com Conversely, the ether oxygen is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance. youtube.com When an activating and a deactivating group are on the same ring, the activating group's directing effect typically dominates. Therefore, electrophilic attack will be directed to the positions ortho to the ether linkage.

The p-Nitrobenzyl Ring: This ring contains a nitro group (-NO2) and an ether-linked alkyl group (-CH2OAr). The nitro group is one of the strongest deactivating, meta-directing groups. stmarys-ca.edu The alkyl ether group is weakly activating and ortho, para-directing. In this case, the powerful deactivating effect of the nitro group will make this ring significantly less reactive towards electrophiles than the benzonitrile ring. youtube.com

Therefore, electrophilic substitution is most likely to occur on the benzonitrile ring at the positions ortho to the ether linkage. For example, in a nitration reaction (using HNO3/H2SO4), the expected major product would be 4-[(4-Nitrophenyl)methoxy]-3-nitrobenzonitrile. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring System Substituents Predicted Reactivity Major Product Position (e.g., Nitration)
Benzonitrile Ring -CN, -OCH2Ar' Moderately Deactivated Ortho to the ether linkage

Radical Reactions and Their Mechanisms

The nitroaromatic functionality in this compound makes it susceptible to radical reactions, particularly one-electron reduction to form a nitro radical anion. semanticscholar.orgnih.gov These reactions are often initiated by chemical reducing agents or through photochemical processes. The formation of the radical anion, ArNO2•⁻, is a key step. nih.gov

While nitro radical anions themselves are often unreactive as damaging species, they are important intermediates in further reduction pathways. semanticscholar.orgnih.gov The stability and subsequent reactions of this radical anion are influenced by the other substituents on the aromatic ring. Electron-donating groups can affect the redox potential and the decay pathways of the radical. acs.org

Another potential radical pathway involves the homolytic cleavage of the benzylic C-H bonds if a suitable radical initiator is present. However, the C-O ether bond is more likely to be the site of reactivity under many conditions. The stability of a tertiary radical is greater than a secondary, which is more stable than a primary radical, a trend similar to carbocations due to hyperconjugation. youtube.com

Kinetic and Thermodynamic Aspects of Transformations

The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Rate Determinations

The rate of nucleophilic cleavage of the ether bond would be influenced by the stability of the transition state. For an SN1 reaction, the rate-determining step is the formation of the carbocation. fiveable.me For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile, as well as being sensitive to steric hindrance. masterorganicchemistry.com

In electrophilic aromatic substitution, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.comdalalinstitute.com The energy of the transition state leading to this intermediate determines the reaction rate. libretexts.org Substituents that stabilize this carbocation increase the reaction rate, while those that destabilize it decrease the rate. youtube.com

For instance, in the nitration of substituted benzenes, the relative rates are highly dependent on the nature of the substituent. stmarys-ca.edulibretexts.org While specific kinetic data for this compound is not available, we can infer its reactivity relative to benzene. The benzonitrile ring, being deactivated by the cyano group but activated by the ether, would likely react slower than benzene. The p-nitrobenzyl ring, being strongly deactivated, would react significantly slower. stmarys-ca.edu Studies on the nitration of toluene (B28343) versus chlorobenzene (B131634) and ethyl benzoate (B1203000) show a wide range of relative rates, highlighting the profound impact of substituents. libretexts.org

Table 3: Illustrative Relative Rates of Nitration for Substituted Benzenes (Relative to Benzene = 1)

Compound Substituent Relative Rate Directing Effect
Toluene -CH3 25 ortho, para
Benzene -H 1 -
Chlorobenzene -Cl 0.033 ortho, para
Ethyl benzoate -COOEt 0.003 meta

Data is illustrative and sourced from general organic chemistry principles. libretexts.org

Theoretical and Computational Chemistry Studies on the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and effective method in computational chemistry due to its favorable balance between accuracy and computational cost. It is well-suited for studying medium-sized organic molecules like 4-[(4-Nitrophenyl)methoxy]benzonitrile. DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a detailed description of the molecular system.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, the key degrees of freedom are the torsion angles around the ether linkage and the connections to the phenyl rings.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Conformer of this compound (Illustrative Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C-O (ether)1.375C-O-C (ether)118.5
O-CH21.430O-C-C (aromatic)115.0
CH2-C (nitro-ph)1.510C-N-O (nitro)117.8
C≡N1.158C-C≡N178.5
C-NO21.480

Note: This data is illustrative and based on typical values from DFT calculations on similar molecular structures.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized on the electron-rich methoxybenzonitrile moiety, while the LUMO is anticipated to be centered on the electron-deficient nitrophenyl group, facilitating intramolecular charge transfer.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org In the MEP of this compound, negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the aromatic rings.

Table 2: Calculated Electronic Properties for this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.95
HOMO-LUMO Gap (ΔE)3.90

Note: These values are representative examples derived from DFT/B3LYP calculations on analogous aromatic nitro compounds and may vary depending on the specific functional and basis set used. researchgate.netthaiscience.info

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The results not only help in the assignment of experimental spectral bands but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

For this compound, characteristic vibrational modes would include:

C≡N stretch: A strong, sharp band typically appearing in the 2220-2240 cm⁻¹ region.

NO₂ stretches: Asymmetric and symmetric stretching vibrations, usually observed as strong bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. esisresearch.org

C-O-C stretches: Asymmetric and symmetric stretches of the ether linkage, found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum mechanical methods also offer valuable insights.

Ab Initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without using experimental parameters. libretexts.org These methods can be more computationally demanding than DFT but can offer higher accuracy for certain properties, especially when electron correlation is critical. They are often used as a benchmark for other methods.

Semi-empirical methods (e.g., AM1, PM3, PM7) are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. scispace.comwikipedia.orgnih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or longer timescale simulations. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule being similar to those used in the parameterization database. wikipedia.org These methods could be useful for a preliminary conformational search of this compound before refining the results with more accurate DFT or ab initio calculations.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular modeling and dynamics simulations are used to study the macroscopic behavior of systems over time.

Molecular Dynamics (MD) simulations use classical mechanics (force fields) to simulate the movement of atoms and molecules over a period of time. An MD simulation could be used to study the conformational flexibility of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. The simulation would provide information on the accessible conformations, the dynamics of the torsional motions, and the stability of intermolecular interactions, such as hydrogen bonding or π–π stacking. researchgate.netnih.gov Such simulations are valuable for understanding how the molecule behaves in a more realistic, dynamic environment compared to the static picture provided by quantum chemical optimizations in a vacuum.

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of a molecule. While specific studies on the intermolecular interactions of this compound are not extensively documented, insights can be drawn from computational analyses of similar organic molecules. Techniques such as Hirshfeld surface analysis are commonly used to visualize and quantify intermolecular contacts in crystalline solids. nih.gov

For a molecule like this compound, several types of intermolecular interactions are expected to play a significant role in its crystal lattice formation. These include:

π-π Stacking: The presence of two aromatic rings, the benzonitrile (B105546) moiety and the nitrophenyl group, suggests the likelihood of π-π stacking interactions. These interactions are a significant stabilizing force in the crystal packing of many aromatic compounds.

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are anticipated. The oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the nitrile group, can act as hydrogen bond acceptors.

Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the electrostatic potential surface of the molecule, which helps in identifying the regions prone to intermolecular interactions. The Hirshfeld surface analysis of related compounds has revealed the prevalence of H···H, C···H, and O···H contacts, which underscores the importance of even weak interactions in determining the crystal packing. nih.gov

Conformational Space Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the ether linkage (C-O-C) and the single bonds connecting the phenyl rings to the benzylic carbon. A thorough exploration of the conformational space is essential to identify the most stable conformer and to understand the molecule's dynamic behavior.

Computational methods, particularly DFT, are powerful tools for performing conformational analysis. researchgate.net By systematically rotating the dihedral angles associated with the flexible bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively.

For this compound, the key dihedral angles to consider are:

The C-O-C-C dihedral angle of the ether linkage.

The O-C-C-C dihedral angle involving the benzylic carbon and the nitrophenyl ring.

The C-C-C-N dihedral angle of the benzonitrile group.

The planarity of the molecule is influenced by the steric hindrance between the two aromatic rings. The lowest energy conformation is likely to be non-planar to minimize steric repulsion, while still allowing for some degree of π-conjugation across the ether linkage. The results of conformational analyses on similar molecules, such as 4-hydroxy-3-methoxybenzonitrile, have demonstrated the utility of DFT calculations in determining the most stable geometry. researchgate.net

Prediction of Advanced Photophysical and Electronic Properties

Non-Linear Optical (NLO) Property Assessment

Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant non-linear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics. bohrium.com The compound this compound possesses such a structure, with the methoxy group acting as an electron donor, the phenyl rings and the methylene (B1212753) bridge forming the π-system, and the nitro and nitrile groups acting as electron acceptors.

Theoretical calculations are instrumental in predicting the NLO properties of molecules. The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical methods like DFT.

Studies on analogous organic compounds have shown that the presence of strong donor and acceptor groups significantly enhances the NLO response. researchgate.netnih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is the primary origin of the large NLO properties in these systems.

Table 1: Predicted NLO Properties of this compound based on Analogous Compounds

PropertyPredicted Value Range
First Hyperpolarizability (β)10⁻³⁰ - 10⁻²⁸ esu
Second Hyperpolarizability (γ)10⁻³⁶ - 10⁻³⁴ esu

Note: These are predicted ranges based on computational studies of organic molecules with similar donor-acceptor motifs. The actual values for this compound would require specific calculations.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. semanticscholar.org By calculating the excitation energies and oscillator strengths, TD-DFT can provide detailed insights into the nature of electronic transitions.

For this compound, the electronic transitions are expected to be dominated by π → π* and n → π* transitions associated with the aromatic rings and the nitro and nitrile functional groups. The lowest energy electronic transitions are likely to have significant charge-transfer character, involving the promotion of an electron from a molecular orbital localized on the donor part of the molecule (methoxybenzonitrile moiety) to a molecular orbital localized on the acceptor part (nitrophenyl moiety).

Computational studies on related molecules have successfully used TD-DFT to interpret their electronic absorption spectra. semanticscholar.org These studies help in assigning the observed absorption bands to specific electronic transitions and in understanding the influence of structural modifications on the photophysical properties.

Table 2: Predicted Electronic Transitions for this compound from TD-DFT (Hypothetical)

TransitionExcitation Energy (eV)Oscillator Strength (f)Character
S₀ → S₁~3.5 - 4.0~0.1 - 0.3π → π* (ICT)
S₀ → S₂~4.0 - 4.5~0.5 - 0.8π → π
S₀ → S₃~4.5 - 5.0~0.01 - 0.05n → π

Note: This table presents hypothetical data based on typical TD-DFT results for similar aromatic compounds. Specific calculations are needed for accurate predictions.

Charge Transfer Characteristics

The intramolecular charge transfer (ICT) from the electron-donating methoxy group to the electron-accepting nitro and nitrile groups is a key feature of the electronic structure of this compound. This ICT process is fundamental to its NLO properties and influences its photophysical behavior.

The extent of charge transfer can be analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a typical D-π-A system, the HOMO is predominantly localized on the donor and the π-bridge, while the LUMO is localized on the acceptor. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important parameter that influences the molecule's reactivity and electronic properties.

Computational studies on similar molecules like 4-(dimethylamino)benzonitrile (DMABN) have extensively investigated the dynamics of ICT. nih.govnih.gov These studies have revealed the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are twisted with respect to each other, leading to a highly polar excited state. A similar mechanism could be operative in this compound.

Natural Bond Orbital (NBO) analysis is another computational tool that can be used to quantify the charge distribution in the ground and excited states and to understand the charge delocalization pathways within the molecule. researchgate.net

Reactivity and Selectivity Predictions

Computational chemistry provides valuable tools for predicting the reactivity and selectivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, the following reactivity patterns can be predicted based on the electronic properties of its functional groups:

Nucleophilic Attack: The carbon atom of the nitrile group is electrophilic and is a potential site for nucleophilic attack. The nitro group can also activate the ortho and para positions of the nitrophenyl ring towards nucleophilic aromatic substitution, although this is generally less favorable than addition to the nitrile.

Electrophilic Attack: The benzonitrile ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the methoxy group. The nitrophenyl ring is deactivated towards electrophilic attack due to the electron-withdrawing nitro group.

Reduction: The nitro group is readily reduced to an amino group under various reaction conditions. The nitrile group can also be reduced to a primary amine.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Molecular electrostatic potential (MEP) maps, calculated using DFT, can visually represent the electron density distribution and highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby providing a guide to its reactivity.

Advanced Structural Characterization and Spectroscopic Methodologies in Research

Application of X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing.

While a single-crystal X-ray diffraction study for "4-[(4-Nitrophenyl)methoxy]benzonitrile" is not publicly available, analysis of closely related structures provides significant insight into the expected molecular conformation and crystal packing. For instance, the crystal structure of "4-[(4-methylbenzyl)oxy]-N'-(4-nitrobenzylidene)benzohydrazide," which contains the key 4-nitrobenzyl ether moiety, reveals a non-coplanar conformation between the phenyl rings. nih.govresearchgate.netresearchgate.net In this related hydrazone derivative, the dihedral angles between the planes of the aromatic rings are substantial, indicating that steric and electronic factors prevent a planar arrangement. nih.govresearchgate.netresearchgate.net The crystal packing in this analog is primarily dictated by N-H···O and C-H···O hydrogen bonds, which organize the molecules into a mono-periodic arrangement. nih.govresearchgate.netresearchgate.net

Similarly, the crystal structure of 3-nitrobenzonitrile (B78329) shows that the nitro group is slightly tilted out of the plane of the benzene (B151609) ring, a feature attributed to crystal packing forces. nih.gov This suggests that in "this compound," the nitro group may also exhibit a slight deviation from coplanarity with its attached phenyl ring. The packing in 3-nitrobenzonitrile is characterized by π-π stacking interactions, which lead to the formation of molecular stacks. nih.gov

Based on these related structures, a single crystal of "this compound" would be expected to exhibit a non-planar conformation, with the two aromatic rings likely twisted relative to each other around the central ether linkage. Intermolecular interactions, such as C-H···O and C-H···N contacts, along with potential π-π stacking of the aromatic rings, would likely play a crucial role in stabilizing the crystal lattice.

A hypothetical table of crystallographic data for "this compound," based on common parameters for organic molecules, is presented below.

ParameterExpected Value
Chemical FormulaC14H10N2O3
Formula Weight254.24 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P212121
a (Å)~5-10
b (Å)~10-20
c (Å)~15-25
α (°)90
β (°)~90-105
γ (°)90
Volume (Å3)~1500-2000
Z4

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials and is particularly crucial in the study of polymorphism—the ability of a compound to exist in two or more crystalline forms. icdd.com Each polymorph, having a different crystal lattice, will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form.

In the context of "this compound," PXRD would be instrumental in:

Identifying and distinguishing between different polymorphic forms. If the compound can crystallize in multiple forms, each will have a distinct set of diffraction peaks.

Assessing the phase purity of a bulk sample. PXRD can detect the presence of unwanted polymorphic impurities.

Monitoring phase transformations that may occur under different conditions, such as changes in temperature, pressure, or upon grinding.

Solving crystal structures from powder data, especially when single crystals of sufficient quality cannot be obtained. icdd.com

The investigation of polymorphism is critical in the pharmaceutical and materials sciences, as different polymorphs can exhibit significant differences in physical properties such as solubility, melting point, and stability. While no specific polymorphism studies on "this compound" are documented, the general methodology would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by PXRD. Any differences in the diffraction patterns would indicate the presence of polymorphism.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Advanced NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

For "this compound," the expected ¹H NMR spectrum would feature distinct signals for the protons on the two aromatic rings and the methylene (B1212753) bridge. The protons on the 4-nitrophenyl ring would appear downfield due to the electron-withdrawing nature of the nitro group. ucl.ac.uk The protons on the 4-cyanophenyl ring would also be in the aromatic region. The methylene protons of the benzyl (B1604629) ether linkage (-O-CH₂-) are expected to resonate in the range of 3.4-4.5 ppm, shifted downfield by the adjacent oxygen atom. libretexts.orgpressbooks.pub

The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons, the nitrile carbon, and the methylene carbon. The carbons of the aromatic rings typically appear in the 120-150 ppm range. libretexts.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For "this compound," COSY would reveal the coupling between adjacent protons on each of the aromatic rings, confirming their substitution patterns. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. HSQC would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the known proton shifts to their corresponding carbon resonances. youtube.com

A table summarizing the expected 2D NMR correlations is provided below.

ExperimentExpected Key Correlations
COSYCorrelations between adjacent aromatic protons on the 4-nitrophenyl ring. Correlations between adjacent aromatic protons on the 4-cyanophenyl ring.
HSQCCorrelation of each aromatic proton with its directly attached carbon. Correlation of the methylene protons with the methylene carbon.
HMBCCorrelations from methylene protons to the ipso-carbons of both aromatic rings. Correlations from aromatic protons to adjacent and quaternary carbons within the same ring. Correlation from the methylene protons to the quaternary carbon of the 4-nitrophenyl ring.

Solid-State NMR (ssNMR) provides valuable structural information for materials in their solid form, especially for non-crystalline or poorly crystalline samples, and can complement data from X-ray diffraction. For "this compound," ssNMR could be used to:

Characterize different polymorphs, as the distinct packing environments in each form would lead to different chemical shifts.

Study molecular dynamics in the solid state, such as the rotation of the phenyl rings or the nitro group.

Provide information on intermolecular distances and packing, through techniques like cross-polarization and recoupling experiments.

The prediction of NMR chemical shifts using quantum chemical calculations has become a powerful tool for structure verification and assignment. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is one of the most common and reliable approaches for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.orgnih.govresearchgate.net

The GIAO-DFT methodology involves:

Optimizing the geometry of the molecule using a selected DFT functional and basis set.

Calculating the absolute shielding tensors for each nucleus in the optimized geometry using the GIAO method.

Converting the calculated absolute shieldings (σ) to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

For "this compound," GIAO-DFT calculations could be employed to:

Predict the ¹H and ¹³C NMR spectra and compare them with experimental data to confirm the structural assignment. researchgate.net

Help in the assignment of complex or overlapping signals in the experimental spectra.

Investigate the effects of conformational changes on the NMR chemical shifts.

Distinguish between potential isomers by comparing their predicted spectra with the experimental data.

The accuracy of GIAO-DFT predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive validation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₄H₁₀N₂O₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured m/z value that closely matches this calculated mass. The confirmation of the molecular formula is typically achieved by observing the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or other common adducts. The difference between the measured and calculated mass, expressed in parts-per-million (ppm), should be minimal (typically < 5 ppm) to confidently confirm the molecular formula.

Table 1: Theoretical Mass for HRMS Validation of this compound

Molecular Formula Ion Adduct Theoretical m/z (Da)
C₁₄H₁₀N₂O₃ [M+H]⁺ 255.0764
C₁₄H₁₀N₂O₃ [M+Na]⁺ 277.0584

Note: This table presents calculated theoretical values. Experimental results would be obtained from HRMS instrumentation.

Vibrational Spectroscopy Methodologies (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which absorb infrared radiation or scatter incident light at characteristic frequencies.

The structure of this compound contains several key functional groups whose vibrational signatures can be readily identified. These include the nitrile group (C≡N), the nitro group (NO₂), the ether linkage (C-O-C), and aromatic rings (C-H, C=C).

While a complete experimental spectrum for this specific compound is not widely published, analysis of structurally similar compounds, such as (4-nitrophenyl)acetonitrile, provides a strong basis for assigning the expected vibrational frequencies. researchgate.netdoi.org The key vibrational modes are:

Nitrile (C≡N) Stretching: A sharp, intense band is expected in the region of 2220-2230 cm⁻¹. This is a highly characteristic absorption for the nitrile functional group.

Nitro (NO₂) Stretching: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas) typically found near 1520-1530 cm⁻¹, and a symmetric stretch (νs) around 1340-1350 cm⁻¹. These bands are usually strong in an IR spectrum.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the two benzene rings.

Ether (Ar-O-CH₂) Stretching: The asymmetric stretching of the aryl-ether linkage is expected to produce a strong band around 1250-1260 cm⁻¹. The symmetric stretch appears at a lower frequency, typically near 1020-1040 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the para-substituted rings appear in the 800-860 cm⁻¹ region and are often strong and characteristic.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Nitrile C≡N stretch 2220 - 2230 Medium-Sharp
Nitro Asymmetric NO₂ stretch 1520 - 1530 Strong
Nitro Symmetric NO₂ stretch 1340 - 1350 Strong
Aromatic C=C stretch 1600 - 1450 Medium-Variable
Ether Asymmetric Ar-O-C stretch 1250 - 1260 Strong
Ether Symmetric C-O-Ar stretch 1020 - 1040 Medium

Note: Data are based on established group frequencies and analysis of analogous compounds. researchgate.netdoi.org

Electronic Spectroscopy Approaches (UV-Vis, Fluorescence)

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are particularly sensitive to conjugated π-systems and chromophores.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of its two aromatic chromophores: the 4-cyanophenyl group and the 4-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing group, and its conjugation with the benzene ring typically results in a strong absorption band at a longer wavelength. For instance, 4-nitroanisole, a related structure, shows a strong absorption maximum around 317 nm. The benzonitrile (B105546) moiety itself absorbs at a shorter wavelength. The combined effect in the target molecule would likely result in a complex spectrum with a principal absorption maximum (λmax) in the UVA range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While many aromatic compounds fluoresce, the presence of a nitro group often quenches fluorescence due to efficient non-radiative decay pathways. Therefore, this compound would be expected to exhibit weak or no fluorescence. In contrast, related compounds lacking the nitro group, such as certain substituted benzonitriles, are known to be fluorescent.

Table 3: Expected Electronic Spectroscopy Properties

Technique Parameter Expected Observation Rationale
UV-Vis λmax ~300 - 320 nm Dominated by π → π* transition of the p-nitrophenyl ether chromophore.

Note: Expected values are based on the properties of constituent chromophores.

Exploration of the Chemical Compound S Role in Functional Materials and Specialized Chemical Synthesis

Precursor in Advanced Materials Development

The distinct electronic and structural properties of 4-[(4-Nitrophenyl)methoxy]benzonitrile make it a molecule of interest in materials science. The presence of both a p-nitrophenyl group, a known component in electronically active materials, and a benzonitrile (B105546) moiety, a versatile chemical handle, allows for its incorporation into a range of functional materials.

Polymer Chemistry and Monomer Applications

In polymer chemistry, this compound serves as a versatile precursor for monomers. The reactive sites—the nitro group and the nitrile group—can be chemically transformed to introduce polymerizable functionalities.

A primary route involves the reduction of the nitro group to an amine (4-aminobenzyl ether of 4-cyanophenol). rsc.orgmasterorganicchemistry.comacs.orgacs.org This resulting amino-benzonitrile derivative can then be used as a monomer in the synthesis of high-performance polymers such as polyamides or polyimides through condensation reactions with diacids or dianhydrides. These polymers are often characterized by high thermal stability and mechanical strength.

Functional Group TransformationResulting Monomer TypePotential Polymer Class
Reduction of Nitro (-NO₂) to Amine (-NH₂)Aromatic Amino-benzonitrilePolyamides, Polyimides
Hydrolysis of Nitrile (-CN) to Carboxylic Acid (-COOH)Aromatic Nitro-carboxylic acidPolyesters, Polyamides

Supramolecular Assembly Research

The structure of this compound is well-suited for research in supramolecular chemistry and crystal engineering. The molecule contains multiple sites for non-covalent interactions: the electron-rich aromatic rings, the electron-deficient nitrophenyl ring, and the polar nitrile and nitro groups. These features facilitate self-assembly into ordered structures through π-π stacking, hydrogen bonding (with appropriate partners), and dipole-dipole interactions. Recent studies have demonstrated the precise recognition of various benzonitrile derivatives by supramolecular macrocycles, forming key-lock complexes in the solid state. nih.gov The ability of the benzonitrile group to act as a hydrogen bond acceptor is a key driver in these assemblies. nih.gov The study of how molecules like this compound pack in crystals provides insight into designing materials with specific architectures and properties.

Supercapacitor Applications

There is currently no specific research directly linking this compound to supercapacitor applications. However, nitrogen-containing carbon materials, which can be produced from nitrogen-rich precursors, are of great interest for electrode materials in supercapacitors. The high nitrogen content of this molecule makes it a potential candidate for pyrolysis into nitrogen-doped carbons. These materials can exhibit enhanced pseudocapacitance and improved surface wettability, which are beneficial for electrochemical energy storage.

Intermediate in Complex Organic Synthesis

The chemical reactivity of the functional groups in this compound makes it a valuable intermediate for constructing more complex molecular architectures. atamanchemicals.comnih.gov Both the nitrile and nitro groups can be selectively transformed, providing a strategic advantage in multistep syntheses.

Building Block for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound provides two key functionalities for this purpose.

Transformations of the Nitrile Group: The benzonitrile moiety is a well-established precursor for various heterocyclic rings. One of the most common transformations is the [3+2] cycloaddition reaction with an azide, such as sodium azide, to form a tetrazole ring. youtube.comacs.orgresearchgate.net This reaction is often catalyzed by a Lewis or Brønsted acid and creates a 5-substituted tetrazole, a structure recognized as a bioisostere for carboxylic acids in drug design. youtube.combeilstein-journals.org The resulting (4-((4-nitrophenyl)methoxy)phenyl)tetrazole combines the properties of the nitrophenyl ether with the unique chemical characteristics of the tetrazole ring.

Transformations of the Nitro Group: The reduction of the aromatic nitro group to an aniline (B41778) is one of the most fundamental transformations in organic synthesis. rsc.orgacs.orgunimi.it This can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comacs.org The resulting amine is a powerful nucleophile and a key precursor for a vast array of nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines, through subsequent cyclization reactions. The selective reduction of the nitro group while leaving the nitrile group intact allows for sequential chemical modifications at different ends of the molecule.

Representative Synthetic Transformations

Starting Functionality Reagents Resulting Functionality/Heterocycle Reference
Benzonitrile (-CN) Sodium Azide (NaN₃), Acid Catalyst 5-Substituted Tetrazole youtube.comacs.orgthieme-connect.com

This strategic utility underscores the importance of this compound as a versatile building block in the synthetic chemist's toolbox.

Synthetic Scaffold for Diversified Chemical Libraries

The compound this compound serves as a notable synthetic scaffold in the generation of diversified chemical libraries. Its utility in this capacity stems from the presence of multiple reactive sites that can be selectively addressed to introduce a wide array of chemical functionalities. This strategic arrangement of functional groups allows for a systematic and combinatorial approach to synthesizing a large number of distinct molecules from a common core structure.

The core structure of this compound incorporates three key functional groups: a terminal nitrile group, a p-nitrobenzyl ether, and the aromatic rings. Each of these sites offers a handle for chemical modification. The p-nitrobenzyl group is of particular interest as it can function as a protecting group that can be cleaved under specific conditions, allowing for further diversification. caltech.edunih.gov

The general strategy for utilizing this compound as a scaffold involves a series of sequential or parallel reactions to modify one or more of its functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The nitro group on the benzyl (B1604629) moiety can be reduced to an aniline, which can then undergo a plethora of subsequent reactions such as acylation, sulfonylation, or diazotization followed by substitution.

A hypothetical diversification of the this compound scaffold is presented below, illustrating the potential for creating a library of compounds with varied functionalities.

Table 1: Potential Diversification of the this compound Scaffold

Scaffold PositionReaction TypeResulting Functional GroupPotential for Further Diversification
Nitrile GroupHydrolysisCarboxylic AcidAmide formation, esterification
ReductionPrimary AmineAcylation, alkylation, Schiff base formation
Nitro GroupReductionAnilineAcylation, sulfonylation, diazotization
Ether LinkageCleavagePhenol (B47542) and 4-Nitrobenzyl alcoholEtherification, esterification

The ability to perform these transformations in a controlled manner is crucial for the successful generation of a chemical library. The choice of reagents and reaction conditions can be tailored to achieve selective modification of one functional group while leaving the others intact. This orthogonality is a key feature of a good synthetic scaffold.

Stereoselective Synthesis Applications

While direct applications of this compound in stereoselective synthesis are not extensively documented, its structure presents several opportunities for the introduction of chirality and the synthesis of stereoisomerically enriched compounds. A stereoselective reaction is one that preferentially results in the formation of one stereoisomer over another. masterorganicchemistry.com The potential for stereoselective applications of this scaffold lies in the strategic modification of its prochiral centers or the use of chiral reagents and catalysts in its transformations.

One of the primary avenues for introducing stereoselectivity is through the reduction of the nitro group to an amine, followed by reactions with chiral reagents. For example, the resulting aniline can be acylated with a chiral carboxylic acid or its derivative to yield a diastereomeric mixture of amides. These diastereomers can then potentially be separated by chromatographic or crystallization techniques.

Another approach involves the use of chiral catalysts for the transformation of the functional groups. For instance, the reduction of the nitrile group to a primary amine could potentially be achieved in an enantioselective manner using a chiral reducing agent or a catalyst.

The following table outlines potential stereoselective reactions that could be explored using the this compound scaffold.

Table 2: Potential Stereoselective Reactions Utilizing the this compound Scaffold

Functional GroupReactionChiral InfluenceOutcome
Nitro GroupReduction to amine, followed by acylationChiral carboxylic acidDiastereomeric amides
Nitrile GroupAsymmetric reductionChiral reducing agent/catalystEnantiomerically enriched primary amine
Aromatic RingAsymmetric dihydroxylationChiral osmium catalystChiral diol

It is important to note that the development of such stereoselective methods would require significant experimental investigation to optimize reaction conditions and achieve high levels of stereocontrol. The rigid framework of the benzonitrile and phenyl rings can influence the stereochemical outcome of reactions at the functional groups, providing a platform for the design of new stereoselective transformations. The p-nitrobenzyl ether moiety itself can be considered a type of protecting group, and its selective cleavage is an important aspect of its utility in multi-step synthesis. organic-chemistry.org

Future Research Directions and Unexplored Avenues for the Chemical Compound

Emerging Synthetic Strategies and Technologies

The conventional synthesis of 4-[(4-Nitrophenyl)methoxy]benzonitrile and its analogs typically relies on classical methods like the Williamson ether synthesis. While effective, these methods can be limited by long reaction times, harsh conditions, and the use of hazardous reagents. Future research should pivot towards the adoption of greener, more efficient, and scalable synthetic technologies.

Microwave-Assisted Synthesis: This technology has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. tsijournals.comnih.gov The application of microwave irradiation to the synthesis of ethers has been well-documented, often enabling reactions to complete in minutes rather than hours. tsijournals.comnih.govresearchgate.net Future studies could develop a microwave-assisted protocol for the etherification step in the synthesis of this compound, potentially leading to a more sustainable and economical production method. ucl.ac.be

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety (especially for potentially hazardous reactions like nitrations), and straightforward scalability. researchgate.neteuropa.eu Given that the synthesis involves a nitro-aromatic compound, flow chemistry presents a particularly attractive alternative to batch processing. europa.eubeilstein-journals.orgnih.gov Research into a continuous flow process for the nitration step or the subsequent ether linkage would represent a significant advancement, improving both the safety and efficiency of the synthesis. researchgate.net

Photocatalysis: As a cutting-edge tool in green chemistry, photocatalysis utilizes visible light to drive chemical transformations under mild conditions. acs.orgwikipedia.orgrsc.org Recent advancements have demonstrated the power of photoredox catalysis in forming C-O bonds for ether synthesis. researchgate.netresearchgate.net Exploring a photocatalytic route to construct the benzylic ether bond in this compound could unlock a novel, energy-efficient synthetic pathway.

Table 1: Comparison of Synthetic Technologies for Potential Application
TechnologyPotential Advantages for Synthesizing this compoundKey Research Focus
Microwave-Assisted SynthesisRapid reaction times, higher yields, cleaner reactions. tsijournals.comnih.govOptimization of solvent, base, and microwave parameters for the etherification step.
Flow ChemistryEnhanced safety for nitration, improved heat/mass transfer, scalability. europa.eubeilstein-journals.orgDevelopment of a continuous flow reactor setup for one or more synthetic steps.
PhotocatalysisMild reaction conditions, high selectivity, use of sustainable energy source (light). acs.orgresearchgate.netIdentification of a suitable photocatalyst and conditions for the C-O bond formation.

Integration with Interdisciplinary Research Fields

The distinct electronic and structural features of this compound make it a prime candidate for exploration in various interdisciplinary fields, particularly in materials science and optoelectronics.

Advanced Functional Materials: Benzonitrile (B105546) derivatives are increasingly being investigated for their utility in advanced functional materials. bcmaterials.net For instance, molecules incorporating carbazole (B46965) and benzonitrile units have been successfully employed as host materials in highly efficient blue organic light-emitting diodes (OLEDs). rsc.orgrsc.org The donor-acceptor (D-A) nature of this compound, with the methoxybenzonitrile acting as the donor component and the nitrophenyl group as the acceptor, suggests its potential as a multifunctional material. Future research could investigate its photophysical properties, such as thermally activated delayed fluorescence (TADF), which is crucial for next-generation OLEDs. rsc.org

Nonlinear Optical (NLO) Materials: Organic molecules with significant push-pull electronic systems often exhibit large second-order nonlinear optical (NLO) responses. Materials like 3-methyl-4-methoxy-4'-nitrostilbene, which shares a similar donor-acceptor framework, have demonstrated impressive NLO properties. researchgate.net The pronounced intramolecular charge transfer character anticipated for this compound makes it a compelling target for NLO studies. frontiersin.org Future work should focus on synthesizing single crystals of this compound and characterizing their NLO coefficients to assess their potential for applications in optical switching and frequency conversion. researchgate.net

Computational Design of Novel Derivatives with Tuned Properties

Computational chemistry provides a powerful platform for the rational design of new molecules with tailored characteristics, saving significant time and resources compared to a purely experimental approach.

Tuning Electronic and NLO Properties: Theoretical calculations, such as those using semi-empirical or density functional theory (DFT) methods, can predict how structural modifications will impact the electronic and optical properties of this compound. pku.edu.cn Studies on related benzonitrile oligomers have shown that the position and electronic nature of substituents can systematically alter the molecule's energy levels and electronic behavior. pku.edu.cn Future computational work could explore a wide range of derivatives by:

Modifying the substituents on either aromatic ring to enhance the donor-acceptor strength.

Altering the length and nature of the linker between the two rings.

Investigating the effect of replacing the nitrile group with other electron-withdrawing moieties.

These in silico experiments would generate a library of virtual compounds, from which the most promising candidates for enhanced NLO or specific electronic properties could be selected for synthesis and experimental validation. frontiersin.org

Structure-Property Relationship Elucidation: A systematic computational study could build a comprehensive structure-property relationship database for this class of compounds. By calculating key parameters like the dipole moment, polarizability, and hyperpolarizability, researchers can gain deep insights into the molecular origins of the observed properties. This understanding is crucial for the iterative design of novel derivatives with precisely tuned functionalities for advanced material applications. citedrive.com

Table 2: Computationally Guided Design Strategies
Target PropertyComputational ApproachPotential Structural Modifications
Enhanced NLO ResponseDFT calculations of hyperpolarizability (β).Introducing stronger donor (e.g., -N(CH₃)₂) or acceptor groups.
Tuned Electronic Band GapCalculation of HOMO-LUMO energy levels.Extending conjugation, altering linker atoms (e.g., S, Se).
Optimized Crystal Packing for NLOSolid-state crystal structure prediction.Introducing bulky groups to influence intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-[(4-Nitrophenyl)methoxy]benzonitrile, and how can reaction conditions influence isomer ratios?

  • Methodological Answer : The Wittig reaction is a robust method for synthesizing this compound. Using 4-nitrobenzyltriphenylphosphonium bromide and 4-hydroxybenzonitrile as precursors, the reaction forms a carbon-carbon double bond. Key factors include:

  • Reagents : Use of triethylamine as a base and acetone as a solvent (optimal for polar intermediates) .
  • Isomer Control : Reaction temperature (20–25°C) favors the E-isomer, achieving an 83:17 E:Z ratio, as confirmed by 1^1H NMR analysis of the crude product .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates isomers effectively .

Q. How can NMR spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : The E-isomer shows distinct vinyl proton signals as doublets at δ 7.8–8.4 ppm (J = 16 Hz), while the Z-isomer exhibits coupling constants <12 Hz . Methoxy protons resonate at δ 3.9 ppm .
  • 13^{13}C NMR : The nitrile carbon appears at ~115 ppm, and the nitro group carbons are observed at 125–150 ppm .
  • MS : High-resolution ESI-MS confirms the molecular ion peak at m/z 268.07 (calculated for C14_{14}H10_{10}N2_2O3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts or impurities in synthesized this compound?

  • Methodological Answer :

  • Hyphenated Techniques : LC-MS/MS identifies low-abundance byproducts (e.g., unreacted aldehydes or phosphonium salts) .
  • 2D NMR : NOESY correlations distinguish E/Z isomers, while HSQC confirms carbon-proton connectivity in complex mixtures .
  • Computational Validation : Compare experimental IR or UV-Vis spectra with DFT-calculated values to detect anomalies .

Q. What mechanistic insights explain the solvent-dependent photophysical properties of this compound derivatives?

  • Methodological Answer :

  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize intramolecular charge-transfer (ICT) states, red-shifting absorption maxima (e.g., λmax_{\text{max}} = 416 nm in chloroform vs. 474 nm in DMSO) .
  • Time-Resolved Fluorescence : Measure radiative decay kinetics to quantify ICT efficiency. For example, derivatives with electron-withdrawing groups (e.g., nitro) exhibit shorter fluorescence lifetimes due to enhanced non-radiative decay .

Q. How can researchers optimize reaction conditions to minimize diastereomeric byproducts in functionalized this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use chiral Lewis acids (e.g., BINOL-based catalysts) to enforce stereocontrol in Michael additions or cyclizations .
  • Temperature Gradients : Lower temperatures (-20°C) reduce kinetic byproducts, as seen in the synthesis of isoindolinone derivatives (d.r. improved from 55:45 to 76:24) .
  • In Situ Monitoring : ReactIR tracks intermediate formation, allowing real-time adjustment of stoichiometry .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings; nitro groups increase electrophilicity at the para position, favoring C–C bond formation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to predict yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.